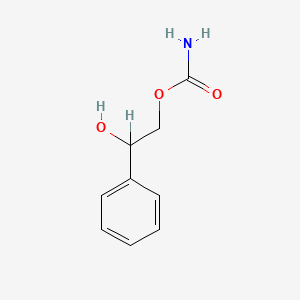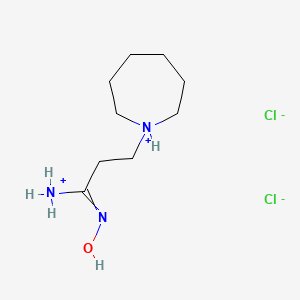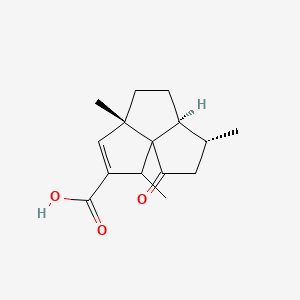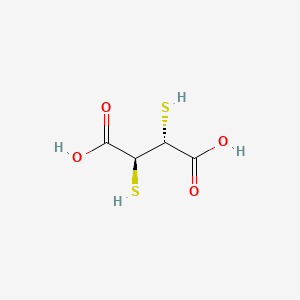
R406
描述
R406 是福斯替尼布的活性代谢产物,福斯替尼布是一种脾脏酪氨酸激酶抑制剂。它主要用于治疗慢性免疫性血小板减少症,这是一种以血小板计数低为特征的自身免疫性疾病。 This compound 因其抑制脾脏酪氨酸激酶的能力在各种治疗应用中显示出巨大潜力,脾脏酪氨酸激酶是参与免疫细胞信号传导的关键酶 .
科学研究应用
作用机制
R406 通过抑制脾脏酪氨酸激酶发挥作用,脾脏酪氨酸激酶是参与免疫细胞信号通路的一种酶。通过与脾脏酪氨酸激酶的 ATP 结合口袋结合,this compound 阻止下游靶标的磷酸化,从而破坏免疫细胞的激活和功能。 这种抑制导致免疫介导的血小板破坏减少,使其在治疗慢性免疫性血小板减少症方面有效 .
类似化合物:
福斯替尼布: this compound 的前药,在体内转化为 this compound。
R788: 另一种具有类似特性的脾脏酪氨酸激酶抑制剂。
R406A: 一种结构略有改动的相关化合物.
比较: this compound 因其对脾脏酪氨酸激酶的高效力和选择性而独一无二。与类似化合物相比,this compound 在抑制脾脏酪氨酸激酶和减少免疫介导的血小板破坏方面显示出优异的疗效。 其独特的结构使其能够更好地与 ATP 结合口袋结合,增强其抑制效果 .
生化分析
Biochemical Properties
R406 binds to the ATP binding pocket of Syk and inhibits its kinase activity as an ATP-competitive inhibitor . It interacts with enzymes such as Syk, Flt-3, and Ret tyrosine kinases . Because Syk plays an important role in FcγR-mediated signal transduction and inflammatory propagation, this compound is considered a good target for the inhibition of various autoimmune conditions, including rheumatoid arthritis and lymphoma .
Cellular Effects
This compound has remarkable cytotoxicity against glioma stem cells (GSCs) but not normal neural stem cells . It significantly inhibits neurosphere formation and triggers apoptosis in GSCs . This compound induces a metabolic shift from glycolysis to oxidative phosphorylation (OXPHOS) and subsequently production of excess ROS in GSCs . It also sensitizes multidrug resistant (MDR) variants to paclitaxel in a dose-dependent manner resulting from the inhibition of the ABCB1/P-glycoprotein (P-gp) drug transporter .
Molecular Mechanism
The anti-GSC effect of this compound is due to the disruption of Syk/PI3K signaling in Syk-positive GSCs and PI3K/Akt pathway in Syk-negative GSCs . This compound binds to the ATP binding pocket of Syk and inhibits its kinase activity as an ATP-competitive inhibitor . It also modulates resistance to other known P-gp substrates .
Temporal Effects in Laboratory Settings
This compound is provided lyophilized and shipped at room temperature. Upon receipt, it should be stored at -20°C. Upon resuspension, it should be stored at -20°C. Resuspended product is stable for 6 months when properly stored .
Dosage Effects in Animal Models
In animal models, treatment with this compound was shown to be safe and effective in reducing inflammation and joint damage in immune-mediated rheumatoid arthritis . The models responded favorably to treatment so the study progressed to Phase 2 trials involving humans .
Metabolic Pathways
This compound is metabolized by cytochrome 3A4 and UGT1A9 in the liver and is dominantly excreted in feces after anaerobic modification by the gut microbiota .
Transport and Distribution
This compound is a substrate of P-glycoprotein, whereas fostamatinib and this compound inhibit breast cancer resistance protein with high intestinal concentration/IC50 values . Great attention should be paid to the drug–drug interactions with the substrates of these transporters, especially statins .
准备方法
合成路线和反应条件: R406 是通过多步化学过程合成的 关键步骤包括形成吡啶并[3,2-b]-1,4-恶嗪-3(4H)-酮核心,然后连接 5-氟-2-[(3,4,5-三甲氧基苯基)氨基]-4-嘧啶基 .
工业生产方法: this compound 的工业生产涉及在受控条件下进行大规模化学合成。 该过程包括使用高纯度试剂和溶剂、精确的温度控制和有效的纯化技术,以确保最终产品符合所需的质量标准 .
化学反应分析
反应类型: R406 会经历各种化学反应,包括:
氧化: this compound 可以被氧化形成不同的代谢产物。
还原: 还原反应可以改变 this compound 上的官能团。
取代: 取代反应可以引入新的官能团以增强其活性.
常用试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 取代反应通常涉及氯或溴等卤化剂.
形成的主要产物: 从这些反应中形成的主要产物包括 this compound 的各种代谢产物和衍生物,它们可能具有不同的生物活性 .
相似化合物的比较
Fostamatinib: The prodrug of R406, which is converted to this compound in the body.
R788: Another spleen tyrosine kinase inhibitor with similar properties.
R406A: A related compound with slight structural modifications.
Comparison: this compound is unique due to its high potency and selectivity for spleen tyrosine kinase. Compared to similar compounds, this compound has shown superior efficacy in inhibiting spleen tyrosine kinase and reducing immune-mediated platelet destruction. Its unique structure allows for better binding to the ATP binding pocket, enhancing its inhibitory effects .
属性
IUPAC Name |
benzenesulfonic acid;6-[[5-fluoro-2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]amino]-2,2-dimethyl-4H-pyrido[3,2-b][1,4]oxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN6O5.C6H6O3S/c1-22(2)20(30)28-19-13(34-22)6-7-16(27-19)26-18-12(23)10-24-21(29-18)25-11-8-14(31-3)17(33-5)15(9-11)32-4;7-10(8,9)6-4-2-1-3-5-6/h6-10H,1-5H3,(H3,24,25,26,27,28,29,30);1-5H,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDRJPYSTZHIOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=C(O1)C=CC(=N2)NC3=NC(=NC=C3F)NC4=CC(=C(C(=C4)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29FN6O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80475212 | |
| Record name | R406 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80475212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
628.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
841290-81-1 | |
| Record name | R 406 cpd | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0841290811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | R406 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80475212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of R406?
A1: this compound primarily targets spleen tyrosine kinase (SYK), a key regulator of signal transduction downstream of various immune receptors, including the B cell receptor (BCR) and Fc receptors (FcRs) [, , ].
Q2: How does this compound interact with SYK?
A2: this compound binds to the ATP binding pocket of SYK and competitively inhibits its kinase activity [, ].
Q3: What are the downstream effects of this compound-mediated SYK inhibition?
A3: this compound blocks SYK-dependent phosphorylation of downstream signaling molecules, including:
- B cells: B-cell linker protein (BLNK) and phospholipase Cγ2 (PLCγ2), ultimately inhibiting BCR-mediated proliferation and survival [, , , ].
- Platelets: Linker for activation of T cells (LAT), PLCγ2, phosphatidylinositol 3-kinase (PI3K), AKT, and p38 mitogen-activated protein kinase (MAPK), impairing platelet activation, aggregation, and granule secretion [, ].
- Immune cells: Inhibits FcR-mediated activation of monocytes/macrophages and neutrophils, reducing immune complex-mediated inflammation [].
Q4: Does this compound affect other signaling pathways?
A4: While this compound exhibits selectivity for SYK, it demonstrates activity against other kinases at therapeutically relevant concentrations in vitro. Notably, it shows antagonist activity at the adenosine A3 receptor and may inhibit KDR, potentially contributing to blood pressure increase observed in clinical studies [].
Q5: What is the role of SYK in B cell malignancies and how does this compound impact it?
A5: SYK is essential for BCR-mediated survival signals, often deregulated in B cell malignancies. This compound inhibits tonic BCR signaling, leading to apoptosis in sensitive diffuse large B-cell lymphoma (DLBCL) cells [, ].
Q6: How does this compound affect chronic lymphocytic leukemia (CLL) cells?
A6: this compound blocks antigen-dependent BCR signaling, inhibiting CLL cell migration, survival, and chemokine secretion. It abrogates pro-survival effects of BCR stimulation and disrupts interactions with nurselike cells [].
Q7: Does this compound affect platelet function in the context of thrombosis?
A7: this compound mildly inhibits platelet responses induced by atherosclerotic plaque, primarily through GPVI inhibition. This effect is enhanced by aspirin and ticagrelor, but diminished in the presence of plasma proteins [].
Q8: What is the role of SYK in glucocorticoid resistance in asthma, and how does this compound play a role?
A8: Elevated SYK activity is linked to steroid-resistant asthma. This compound, by inhibiting SYK, enhances dexamethasone sensitivity, reduces airway inflammation, and restores glucocorticoid receptor (GR) function [].
Q9: Can this compound be combined with other therapies for enhanced efficacy?
A9: this compound exhibits synergy with:
- ABT-199: in DLBCL cells by altering the balance between anti-apoptotic and pro-apoptotic signals [].
- Venetoclax: in SHP1-deficient GCB DLBCL cell lines by downregulating MCL-1 and upregulating BIM and HRK [].
- Fludarabine, rapamycin, and rituximab: in DLBCL cells, enhancing cytotoxicity [].
Q10: Is there any information available regarding the spectroscopic data for this compound?
A10: The provided research papers do not contain specific details on the spectroscopic data (e.g., NMR, IR) for this compound.
Q11: Have any computational chemistry studies been conducted on this compound?
A11: The provided abstracts do not mention specific computational studies such as molecular docking, molecular dynamics simulations, or quantitative structure-activity relationship (QSAR) modeling conducted on this compound.
Q12: What is the pharmacokinetic profile of this compound in humans?
A12: this compound is rapidly absorbed following oral administration of its prodrug, fostamatinib, with a terminal half-life of 12–21 hours []. It is primarily metabolized in the liver, with renal excretion playing a minor role. The major metabolite in urine is the N-glucuronide of this compound, while a unique 3,5-benzene diol metabolite, formed by gut bacteria, is predominant in feces [, , , ].
Q13: Does hepatic or renal impairment affect this compound exposure?
A13: Clinical studies have shown that hepatic and renal impairment does not significantly impact this compound exposure, suggesting no need for dose adjustments in these patient populations [, ].
Q14: What are the in vitro and in vivo models used to study the efficacy of this compound?
A14: Various in vitro and in vivo models have been employed to investigate this compound efficacy, including:
- Cell lines: DLBCL, follicular lymphoma, CLL, and multiple myeloma cell lines, assessing proliferation, apoptosis, and signaling pathway inhibition [, , , , , ].
- Primary cells: Peripheral blood B cells, CLL cells, and platelets from patients, evaluating BCR signaling, proliferation, adhesion, and functional responses [, , , , , ].
- Animal models:
- Collagen-induced arthritis and reverse passive Arthus reaction: Assessing the effect of this compound on immune complex-mediated inflammation [].
- Eμ-TCL1 transgenic mouse model of CLL: Evaluating the in vivo efficacy of this compound in inhibiting leukemia growth [].
- Sickle cell mouse model: Studying the impact of this compound on platelet NLRP3 inflammasome activation and platelet aggregation [].
Q15: Are there any biomarkers associated with this compound sensitivity?
A15: Several potential biomarkers have been linked to this compound sensitivity:
- DLBCL: Tonic BCR signaling, as indicated by SYK Y352 phosphorylation, and the "BCR-type" transcriptional profile have been associated with this compound sensitivity [, , ].
- GCB DLBCL: SHP1 deficiency and BCL-2 expression may predict responsiveness to a combination of this compound and venetoclax [].
Q16: What is known about the toxicology and safety profile of this compound?
A16: Specific toxicology data for this compound is not presented within the provided research paper abstracts.
Q17: Are there any alternative compounds or therapeutic strategies being considered for the same indications as this compound?
A17: Yes, alternative compounds targeting similar pathways or indications as this compound are being explored, including:
- BTK inhibitors (e.g., ibrutinib): Showing promising results in B-cell malignancies and autoimmune diseases [, ].
- PI3K inhibitors (e.g., CAL-101): Investigated for their therapeutic potential in various cancers and inflammatory conditions [, ].
Q18: What are the key milestones and historical context surrounding the research and development of this compound?
A18: Key milestones in the this compound research trajectory include:
- Early Discovery: Initial identification of this compound as a potent SYK inhibitor with activity in cellular models [].
- Preclinical Development: Extensive in vitro and in vivo studies demonstrating its efficacy in various disease models, including rheumatoid arthritis, B cell malignancies, and immune-mediated disorders [, , , , , , ].
- Clinical Development: Evaluation of fostamatinib, the prodrug of this compound, in clinical trials for rheumatoid arthritis, immune thrombocytopenia, and B-cell malignancies [, , , , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-[(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]-N-[2-(diethylamino)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B1681150.png)








![3-[5-[(Z)-(5-bromo-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B1681165.png)


